molecular formula C22H30O6 B12765618 dipropan-2-yl (E)-but-2-enedioate;ethenyl acetate;styrene CAS No. 193486-91-8

dipropan-2-yl (E)-but-2-enedioate;ethenyl acetate;styrene

Cat. No.: B12765618
CAS No.: 193486-91-8
M. Wt: 390.5 g/mol
InChI Key: WRSRTBLTVPCDTE-TXOOBNKBSA-N
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Description

2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene is a complex polymeric compound. It is synthesized from 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, ethenyl acetate, and ethenylbenzene. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene involves several steps. The primary components, 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, ethenyl acetate, and ethenylbenzene, are polymerized under specific conditions. The polymerization process typically involves the use of catalysts and controlled temperature and pressure conditions to ensure the desired molecular structure and properties .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous feeding of the monomers (2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, ethenyl acetate, and ethenylbenzene) into the reactor, along with the catalyst. The reaction conditions are carefully monitored and controlled to achieve high yield and purity of the polymer .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced properties, while substitution reactions can introduce new functional groups into the polymer .

Scientific Research Applications

2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and tissue engineering. The exact pathways and molecular targets depend on the specific application and the modifications made to the polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenedioic acid (2E)-, bis(1-methylethyl) ester, polymer with ethenyl acetate and ethenylbenzene is unique due to its polymeric nature and the combination of monomers used in its synthesis. This combination imparts specific properties that are not found in the individual monomers or simpler derivatives .

Properties

CAS No.

193486-91-8

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

dipropan-2-yl (E)-but-2-enedioate;ethenyl acetate;styrene

InChI

InChI=1S/C10H16O4.C8H8.C4H6O2/c1-7(2)13-9(11)5-6-10(12)14-8(3)4;1-2-8-6-4-3-5-7-8;1-3-6-4(2)5/h5-8H,1-4H3;2-7H,1H2;3H,1H2,2H3/b6-5+;;

InChI Key

WRSRTBLTVPCDTE-TXOOBNKBSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C(=O)OC(C)C.CC(=O)OC=C.C=CC1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OC(C)C.CC(=O)OC=C.C=CC1=CC=CC=C1

Related CAS

193486-91-8

Origin of Product

United States

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